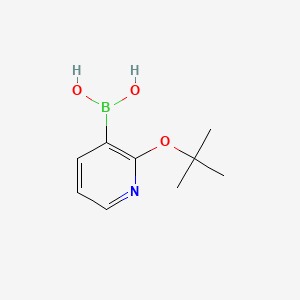

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

Beschreibung

BenchChem offers high-quality (2-(tert-Butoxy)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(tert-Butoxy)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJPQRHQRFFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: (2-(tert-Butoxy)pyridin-3-yl)boronic acid

CAS Number: 1245898-82-1

This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its significant application in the development of targeted therapeutics, particularly as a precursor to potent IRAK4 inhibitors.

Compound Data

A summary of the key quantitative and physical data for (2-(tert-Butoxy)pyridin-3-yl)boronic acid is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1245898-82-1 | [1] |

| Molecular Formula | C₉H₁₄BNO₃ | [1] |

| Molecular Weight | 195.03 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Boiling Point (Predicted) | 340.3 ± 52.0 °C at 760 mmHg |

Application in Drug Discovery: Synthesis of IRAK4 Inhibitors

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable reagent in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in modern drug discovery.

The pyridine moiety of (2-(tert-Butoxy)pyridin-3-yl)boronic acid serves as a key pharmacophore that can engage in crucial interactions within the ATP-binding pocket of the IRAK4 kinase domain. The tert-butoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are important for drug-like characteristics.

The IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for IRAK4 inhibitors.

Experimental Protocols

The primary application of (2-(tert-Butoxy)pyridin-3-yl)boronic acid in the synthesis of IRAK4 inhibitors is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with a halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., a chlorinated pyrimidine derivative) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide, (2-(tert-Butoxy)pyridin-3-yl)boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for specific substrates.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a target molecule using a Suzuki-Miyaura coupling reaction.

Safety Information

(2-(tert-Butoxy)pyridin-3-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its application in the development of IRAK4 inhibitors highlights its importance in modern drug discovery programs targeting inflammatory and autoimmune diseases. The experimental protocols and workflows provided in this guide offer a foundation for the practical application of this reagent in a research setting.

References

An In-depth Technical Guide on (2-(tert-Butoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines key experimental protocols for its synthesis and application in cross-coupling reactions, and discusses its relevance in drug discovery.

Physicochemical Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid. Its structural and chemical data are summarized below.

| Property | Value | Reference |

| Molecular Weight | 195.03 g/mol | [1] |

| Molecular Formula | C₉H₁₄BNO₃ | [1] |

| CAS Number | 1245898-82-1 | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 340.3 ± 52.0 °C at 760 mmHg | |

| pKa (Predicted) | 6.95 ± 0.53 | [1] |

| Canonical SMILES | B(C1=C(N=CC=C1)OC(C)(C)C)(O)O | [1] |

| InChI Key | HNPJPQRHQRFFOW-UHFFFAOYSA-N | [1] |

| Storage | Store at room temperature in a dry, sealed container. |

Synthesis and Experimental Protocols

Pyridinylboronic acids are versatile intermediates in organic synthesis.[3] Several general methods are employed for their preparation, primarily involving the borylation of a corresponding pyridine derivative.

2.1. General Synthesis of Pyridinylboronic Acids

A common and effective method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a halopyridine followed by quenching with a borate ester. For the synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a plausible precursor would be 2-(tert-butoxy)-3-halopyridine (e.g., 2-(tert-butoxy)-3-bromopyridine).

Experimental Protocol: Synthesis of a Pyridinylboronic Acid via Halogen-Metal Exchange (General Procedure) [4]

-

Reaction Setup: A solution of the 3-halopyridine precursor and triisopropyl borate in a suitable solvent (e.g., a mixture of THF and toluene) is prepared in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is maintained under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -40 °C and -78 °C, using a dry ice/acetone bath.

-

Addition of Organolithium Reagent: An n-alkyllithium reagent (e.g., n-butyllithium) is added dropwise to the cooled solution, ensuring the temperature is maintained. The addition is performed slowly to control the exothermic reaction.

-

Reaction: The mixture is stirred at the low temperature for a specified period (e.g., 30 minutes) to allow for the halogen-metal exchange and subsequent borylation to occur.

-

Quenching: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 2N HCl).

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and its pH is adjusted to be near neutral, which may cause the precipitation of the boronic acid.

-

Isolation and Purification: The product is isolated by filtration and can be further purified by crystallization from an appropriate solvent.

Below is a workflow diagram for the general synthesis of pyridinylboronic acids.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][5] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid with an Aryl Halide (General Procedure) [7]

-

Reaction Setup: In a sealable reaction tube, the aryl halide (1 equivalent), the pyridylboronic acid or its ester (1.2 equivalents), a suitable base (e.g., cesium carbonate, potassium fluoride, 2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a phosphine ligand (e.g., SPhos) are combined.

-

Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane, with a small amount of water if necessary) is added via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 90-100 °C) with vigorous stirring for a set period (e.g., 18 hours).

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3][9] The boron atom in these molecules can form reversible covalent bonds with active site residues of enzymes, leading to potent and specific inhibition.[3][10]

While specific biological targets for (2-(tert-Butoxy)pyridin-3-yl)boronic acid are not yet extensively documented in publicly available literature, its structural features make it a valuable building block for the synthesis of potential therapeutic agents. The pyridyl and boronic acid groups can be key pharmacophores for interacting with various biological targets.

4.1. Potential as Enzyme Inhibitors

Boronic acids are known to inhibit a range of enzymes, particularly serine proteases.[3] The boronic acid group can act as a transition-state analog, forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.

Furthermore, some boronic acid-containing molecules have been developed as activators of enzymes, such as pyruvate kinase M2 (PKM2), which is a target in cancer therapy.[11] The design of molecules like (2-(tert-Butoxy)pyridin-3-yl)boronic acid could be directed towards such targets.

4.2. General Signaling Pathway Inhibition by Boronic Acid Drugs

A well-established mechanism of action for boronic acid-containing anticancer drugs like Bortezomib is the inhibition of the proteasome. This leads to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[3] Inhibition of the proteasome prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

The following diagram illustrates a generalized signaling pathway that can be targeted by boronic acid-based proteasome inhibitors. Please note that this is a representative pathway and has not been specifically demonstrated for (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

References

- 1. guidechem.com [guidechem.com]

- 2. (2-(tert-Butoxy)pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a boronic acid moiety protected by a bulky tert-butoxy group, make it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of (2-(tert-butoxy)pyridin-3-yl)boronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its potential role in various chemical and biological processes.

Chemical and Physical Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a solid at room temperature, with its properties largely predicted through computational models due to a lack of extensive experimental data in publicly available literature. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1245898-82-1 | [1][2] |

| Molecular Formula | C₉H₁₄BNO₃ | [1] |

| Molecular Weight | 195.03 g/mol | [2] |

| Appearance | White to off-white solid | Various Suppliers |

| Predicted Boiling Point | 340.3 ± 52.0 °C at 760 mmHg | [3] |

| Predicted pKa | 6.95 ± 0.53 | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Computed Properties:

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 62.6 Ų | [1] |

Synthesis and Purification

The synthesis of (2-(tert-butoxy)pyridin-3-yl)boronic acid typically proceeds via a lithium-halogen exchange reaction from a suitable halogenated precursor, followed by borylation. A general, representative protocol is detailed below.

Synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid

This procedure is adapted from general methods for the synthesis of pyridylboronic acids.[4] The starting material, 3-bromo-2-(tert-butoxy)pyridine, is crucial for this synthesis.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-2-(tert-butoxy)pyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) and toluene (1:1 mixture).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Logical Workflow for Synthesis:

Purification

Purification of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides). Recrystallization or column chromatography are common methods.[5]

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure product.[7]

Spectroscopic Characterization

Detailed experimental spectroscopic data for (2-(tert-butoxy)pyridin-3-yl)boronic acid is not widely available in the public domain. However, based on the known spectra of similar compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the tert-butyl group. The pyridine protons will appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the positions of the tert-butoxy and boronic acid groups. The tert-butyl group will exhibit a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the pyridine ring carbons and the carbons of the tert-butyl group. The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.[8]

FT-IR Spectroscopy

The infrared spectrum of a boronic acid typically shows a broad O-H stretching band in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration is expected around 1350 cm⁻¹.[9][10] Characteristic peaks for the pyridine ring and the C-O and C-H bonds of the tert-butoxy group will also be present.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. Boronic acids can sometimes be challenging to analyze by mass spectrometry due to their tendency to dehydrate or form adducts.[11]

Applications in Organic Synthesis

The primary application of (2-(tert-butoxy)pyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reaction

General Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine the aryl or heteroaryl halide (1.0 eq), (2-(tert-butoxy)pyridin-3-yl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[7][12][13]

Suzuki-Miyaura Catalytic Cycle:

Biological and Medicinal Chemistry Relevance

While no specific biological signaling pathways involving (2-(tert-butoxy)pyridin-3-yl)boronic acid have been reported, boronic acids, in general, are a class of compounds with significant biological activities.[14][15] They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The well-known proteasome inhibitor bortezomib, used in cancer therapy, is a notable example of a drug containing a boronic acid warhead.[16]

The pyridine and tert-butoxy moieties in (2-(tert-butoxy)pyridin-3-yl)boronic acid can be strategically utilized in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity. The tert-butoxy group can provide steric bulk and lipophilicity, which can influence pharmacokinetic properties.

Safety and Handling

(2-(tert-Butoxy)pyridin-3-yl)boronic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[3]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular frameworks. While detailed experimental data on its properties are somewhat limited in the public domain, this guide provides a solid foundation of its known characteristics, synthetic methodologies, and potential applications. Further research into the biological activities of derivatives synthesized from this building block could unveil new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. guidechem.com [guidechem.com]

- 2. (2-(tert-Butoxy)pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the most probable synthetic route, an adapted experimental protocol, and relevant data.

Introduction

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid. Heterocyclic boronic acids are crucial reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the tert-butoxy group and the boronic acid moiety on the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecules with potential biological activity. Boronic acids have gained significant interest in drug development due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, which are present in many biological molecules.

Synthetic Pathway

The most plausible and widely used method for the synthesis of aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction of a corresponding halo-aromatic compound, followed by quenching with a trialkyl borate. In the case of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, the precursor of choice is 3-bromo-2-(tert-butoxy)pyridine.

The proposed reaction proceeds in two main steps:

-

Lithiation: 3-bromo-2-(tert-butoxy)pyridine is treated with a strong organolithium base, such as n-butyllithium, at low temperature. This results in a lithium-halogen exchange, forming the highly reactive 2-(tert-butoxy)pyridin-3-yllithium intermediate.

-

Borylation: The organolithium intermediate is then quenched with a trialkyl borate, typically triisopropyl borate. This forms a boronate ester intermediate.

-

Hydrolysis: The boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final product, (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

Experimental Protocol

The following protocol is an adapted procedure based on the well-established synthesis of 3-pyridylboronic acid and general knowledge of lithiation-borylation reactions.

Materials:

-

3-Bromo-2-(tert-butoxy)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Sodium hydroxide (NaOH), 5 M aqueous solution

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel/syringe pump

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is charged with 3-bromo-2-(tert-butoxy)pyridine (1.0 eq) and anhydrous toluene (e.g., 10 mL per 10 mmol of substrate). Anhydrous THF (e.g., 4 mL per 10 mmol of substrate) is then added, and the mixture is stirred to dissolve the starting material.

-

Lithiation: The reaction mixture is cooled to between -78 °C and -40 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel or a syringe pump while maintaining the internal temperature below the specified range. The addition should be slow to control the exotherm. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 30-60 minutes.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature is maintained below the specified range. After the addition, the mixture is stirred at the same low temperature for another 1-2 hours.

-

Quenching and Work-up: The cooling bath is removed, and the reaction is allowed to warm to -20 °C. A 2 M aqueous solution of hydrochloric acid is then added slowly to quench the reaction. The mixture is allowed to warm to room temperature with stirring.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is extracted with the aqueous HCl solution. The combined aqueous layers are then carefully neutralized to a pH of approximately 7.0-7.5 with a 5 M aqueous sodium hydroxide solution. During neutralization, the product may precipitate.

-

Isolation: The aqueous layer is saturated with solid sodium chloride to increase the polarity of the aqueous phase and then extracted multiple times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (2-(tert-Butoxy)pyridin-3-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, acetonitrile/water, or toluene) or by column chromatography on silica gel.[1] Another purification method involves treating the crude boronic acid with a base to form a salt, which can be isolated by extraction, followed by acidification to regenerate the pure boronic acid.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, based on the adapted protocol and typical yields for similar reactions.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-(tert-butoxy)pyridine | N/A |

| CAS Number | 1245898-81-0 | N/A |

| Molecular Weight | 232.11 g/mol | N/A |

| Product | (2-(tert-Butoxy)pyridin-3-yl)boronic acid | N/A |

| CAS Number | 1245898-82-1 | N/A |

| Molecular Weight | 195.03 g/mol | N/A |

| Reaction Conditions | ||

| Lithiation Temperature | -78 °C to -40 °C | Adapted |

| Borylation Temperature | -78 °C to -40 °C | Adapted |

| Reaction Time | 2-4 hours | Adapted |

| Yield | 60-80% (Estimated) | Based on similar reactions |

| Physical Properties | ||

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

Caption: Synthetic and purification workflow for (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

Proposed Signaling Pathway Inhibition

Boronic acids, particularly phenylboronic acids, have been shown to inhibit signaling pathways involved in cancer cell migration. A plausible mechanism of action for pyridinylboronic acids involves the inhibition of the Rho GTPase signaling cascade.

References

An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with a boronic acid moiety and a bulky tert-butoxy group, make it a valuable building block for the creation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Structure and Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is characterized by a pyridine ring substituted at the 2-position with a tert-butoxy group and at the 3-position with a boronic acid group [-B(OH)₂]. The presence of the electron-donating tert-butoxy group and the versatile boronic acid functionality imparts specific reactivity and properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (2-(tert-Butoxy)pyridin-3-yl)boronic acid is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 1245898-82-1 | [1][2][3] |

| Molecular Formula | C₉H₁₄BNO₃ | [1][2][3] |

| Molecular Weight | 195.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 340.3 ± 52.0 °C | [1] |

| pKa (Predicted) | 6.95 ± 0.53 | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis and Reactivity

General Synthetic Approaches

Common methods for the synthesis of pyridinylboronic acids include:

-

Halogen-Metal Exchange followed by Borylation: This is a widely used method that typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. For the synthesis of the title compound, the starting material would likely be 3-bromo-2-(tert-butoxy)pyridine.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation is another powerful method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the palladium-catalyzed coupling of a halide (e.g., 3-bromo-2-(tert-butoxy)pyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the boronic acid.[5]

A generalized workflow for the synthesis of (2-(tert-Butoxy)pyridin-3-yl)boronic acid is depicted in the following diagram.

Key Reactivity: The Suzuki-Miyaura Coupling

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a key participant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are increasingly recognized for their significant potential in drug discovery. The boron atom's ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites, makes them potent enzyme inhibitors.[8][9][10]

Role as Pharmaceutical Intermediates

(2-(tert-Butoxy)pyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its pyridine core is a common scaffold in many approved drugs, and the boronic acid functionality allows for the facile introduction of diverse substituents through Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for high-throughput screening. Boronic acid intermediates are instrumental in the synthesis of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[11]

Potential as Enzyme Inhibitors

While specific enzyme inhibitory data for (2-(tert-Butoxy)pyridin-3-yl)boronic acid is not yet published, the broader class of pyridinylboronic acids has shown promise as inhibitors of various enzymes. For instance, certain pyridine-3-boronic acid derivatives have been investigated as inhibitors of the Staphylococcus aureus NorA efflux pump, a mechanism of antibiotic resistance.[3] The unique electronic and steric properties conferred by the tert-butoxy group in the title compound could lead to novel interactions with biological targets.

The general mechanism of enzyme inhibition by boronic acids involves the formation of a tetrahedral boronate adduct with a key active site residue, often a serine. This mimics the transition state of the enzymatic reaction, leading to potent and often reversible inhibition.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of (2-(tert-Butoxy)pyridin-3-yl)boronic acid. Below are generalized protocols for the synthesis of pyridinylboronic acids and their use in Suzuki-Miyaura coupling, which can be adapted for the target molecule.

General Protocol for the Synthesis of Pyridinylboronic Acid via Halogen-Metal Exchange

This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids.[4]

Materials:

-

3-Bromo-2-(tert-butoxy)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromo-2-(tert-butoxy)pyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a standard procedure for palladium-catalyzed cross-coupling reactions.[5][12]

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., dioxane, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine (2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.2-1.5 equivalents), the aryl or heteroaryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent to the reaction vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Spectroscopic Data

While a publicly available spectrum is not provided, typical ¹H and ¹³C NMR chemical shifts can be predicted based on the structure of (2-(tert-Butoxy)pyridin-3-yl)boronic acid. The ¹H NMR spectrum would be expected to show signals for the pyridine ring protons, with characteristic coupling patterns, and a singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display signals for the nine carbon atoms in the molecule, including the pyridine ring carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbon atom attached to the boron.

Conclusion

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a versatile and valuable building block in modern organic and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a diverse array of substituted pyridine derivatives. As the quest for novel therapeutics continues, the strategic incorporation of this and similar boronic acid-containing fragments will undoubtedly play a crucial role in the discovery and development of new drugs targeting a wide range of diseases. Further research into the specific biological activities of derivatives of (2-(tert-Butoxy)pyridin-3-yl)boronic acid is warranted to fully explore its therapeutic potential.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Sourcing and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will cover reliable suppliers of this reagent, its chemical properties, and a detailed experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery and development.

Introduction to (2-(tert-Butoxy)pyridin-3-yl)boronic acid

(2-(tert-Butoxy)pyridin-3-yl)boronic acid (CAS No. 1245898-82-1) is a substituted pyridinylboronic acid that has gained significant interest as a versatile reagent in organic synthesis. Its structure, featuring a sterically bulky tert-butoxy group ortho to the nitrogen and a boronic acid at the 3-position, makes it a valuable partner in palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the ability to functionalize it at the 3-position via C-C bond formation is crucial for the synthesis of novel drug candidates. The tert-butoxy group can also serve as a protecting group, which can be removed under acidic conditions to reveal the corresponding 2-hydroxypyridine derivative, offering further synthetic utility.

Sourcing and Supplier Information

A reliable supply of high-purity starting materials is critical for reproducible and successful research and development. Several chemical suppliers offer (2-(tert-Butoxy)pyridin-3-yl)boronic acid with varying purities and quantities. Below is a summary of offerings from a selection of suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | JAYH9BC0A4DC | ≥95% | Inquire |

| AbacipharmTech | CB13450 | ≥97% | 5g, Custom |

| Laibo Chem | LB551300BR | Inquire | 5g, 25g, Custom |

| Chemme | Not specified | ≥95% | 1g, Custom |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a logical workflow for sourcing (2-(tert-Butoxy)pyridin-3-yl)boronic acid for a research project.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] (2-(tert-Butoxy)pyridin-3-yl)boronic acid is an excellent coupling partner in these reactions, enabling the synthesis of 3-aryl or 3-heteroarylpyridines. These structures are of significant interest in the development of new therapeutic agents.

Representative Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of pyridylboronates and should be optimized for specific substrates.[1]

Reaction Scheme:

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), (2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.5 eq), and the base (3.0 eq).

-

The vessel is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

-

The palladium catalyst (and ligand, if applicable) is added under a positive pressure of the inert gas.

-

The degassed solvent is added via syringe.

-

The reaction mixture is stirred at an elevated temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-(tert-butoxy)pyridine.

The following diagram illustrates the general workflow for this Suzuki-Miyaura coupling experiment.

Conclusion

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a readily available and highly useful building block for the synthesis of complex molecules in drug discovery and other areas of chemical research. A variety of suppliers offer this reagent, and its application in Suzuki-Miyaura cross-coupling reactions is straightforward, following established protocols. The information provided in this guide serves as a valuable resource for researchers planning to utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for (2-(tert-Butoxy)pyridin-3-yl)boronic acid (CAS No. 1245898-82-1). The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Compound Identification and Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a substituted pyridylboronic acid commonly used in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structural and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1245898-82-1 | [2][3][4] |

| Molecular Formula | C9H14BNO3 | [3] |

| Molecular Weight | 195.03 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [2][6] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 6.95 ± 0.53 (Predicted) | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |

Safety and Hazard Information

While a complete safety data sheet (SDS) for this specific compound is not publicly available, hazard information can be inferred from supplier data and SDSs of structurally related boronic acids. The compound is classified as harmful and an irritant.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol for the coupling of this boronic acid with an aryl bromide. Researchers should adapt this protocol based on the specific reactivity of their substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.[7][8]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add (2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the logical flow for the safe handling and experimental use of (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

Caption: General workflow for the safe handling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

References

- 1. CAS 1245898-82-1: ácido (2-(terc-butiloxi)pyridin-3-il)bor… [cymitquimica.com]

- 2. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (2-(tert-Butoxy)pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. (2-tert-Butoxypyridin-3-yl)boronic acid | 1245898-82-1 [sigmaaldrich.com]

- 6. (2-(tert-butoxy)pyridin-3-yl)boronic acid | 1245898-82-1 [amp.chemicalbook.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to (2-(tert-Butoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. The document details its chemical and physical properties, safety and handling protocols, and its application in synthetic methodologies.

Chemical and Physical Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid. The presence of the boronic acid functional group makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tert-butoxy group provides steric bulk and influences the electronic properties of the pyridine ring. It is typically supplied as a solid.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1245898-82-1 | [2] |

| Molecular Formula | C₉H₁₄BNO₃ | [3] |

| Molecular Weight | 195.02 g/mol | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [1] |

| pKa | 6.95 ± 0.53 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][2] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 62.6 Ų | [4] |

| Heavy Atom Count | 14 | [4] |

| Complexity | 181 | [4] |

Safety and Handling (MSDS Information)

As with any chemical reagent, proper safety precautions must be observed when handling (2-(tert-Butoxy)pyridin-3-yl)boronic acid. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P261, P264, P270, P271, P280 | [1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P302+P352, P304+P340, P305+P351+P338 | [1] |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | P330, P362+P364, P403+P233, P405, P501 | [1] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

References

Technical Guide: Physical and Chemical Characteristics of (2-(tert-Butoxy)pyridin-3-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of (2-(tert-Butoxy)pyridin-3-yl)boronic acid, a key building block in modern organic synthesis. The information presented is intended to support research and development activities by providing essential data on its appearance, handling, and key characteristics.

Introduction

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid derivative. Boronic acids are a class of organoboranes that serve as indispensable tools in organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Their stability, low toxicity, and versatile reactivity make them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] This document outlines the known physical and chemical properties of (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

Physical Appearance and Properties

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is typically supplied as a solid. Its appearance is consistently reported as a white to off-white solid by commercial suppliers.[3] Like many boronic acids, it has a high melting point and is prone to dehydration to form cyclic anhydrides (boroxines). It is recommended to store the compound in a dry environment at room temperature.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for (2-(tert-Butoxy)pyridin-3-yl)boronic acid.

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Appearance | White to off-white solid | [3] |

| Molecular Formula | C₉H₁₄BNO₃ | [4] |

| Molecular Weight | 195.03 g/mol | |

| CAS Number | 1245898-82-1 | [4][5] |

| Purity | 95% - 97% | [5] |

| Boiling Point | 340.3 ± 52.0 °C (Predicted) | [3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.95 ± 0.53 (Predicted) | [3][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Experimental Protocols

While specific experimental protocols for the synthesis of this exact molecule were not detailed in the provided search results, a general workflow for the characterization and quality control of a boronic acid intermediate is outlined below. This process ensures the compound meets the required specifications for subsequent synthetic steps.

Methodology for Visual Inspection:

-

Place a small, representative sample of the purified compound onto a clean, white watch glass or weighing paper.

-

Observe the sample under bright, neutral lighting against a white background.

-

Record the physical state (e.g., crystalline solid, amorphous powder).

-

Record the color of the material (e.g., white, off-white, pale yellow).

-

Note any visual impurities or inconsistencies in the sample.

This initial visual check is a critical first step in quality control before more advanced analytical techniques are employed.

Logical Relationships of Properties

The molecular structure of (2-(tert-Butoxy)pyridin-3-yl)boronic acid dictates its physical and chemical properties, which in turn inform its primary application in organic synthesis.

References

Methodological & Application

Palladium-Catalyzed Cross-Coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The 2-alkoxypyridine scaffold is a prevalent motif in numerous biologically active compounds, making this transformation particularly relevant for drug discovery and development. The sterically demanding tert-butoxy group at the 2-position of the pyridine ring presents unique challenges, often necessitating the use of specialized catalyst systems to achieve high yields. This document outlines effective palladium catalysts, ligands, and reaction conditions to overcome these challenges.

Catalytic Systems

The successful Suzuki-Miyaura coupling of sterically hindered heteroaryl boronic acids, such as (2-(tert-Butoxy)pyridin-3-yl)boronic acid, is highly dependent on the choice of the palladium catalyst and the associated ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Common Palladium Pre-catalysts:

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Palladium(II) acetate (Pd(OAc)₂)

Effective Ligands for Hindered Substrates:

-

Buchwald-type biaryl phosphine ligands:

-

Other bulky phosphine ligands:

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

The combination of a palladium source with one of these bulky ligands in situ often provides a highly active catalyst system for the coupling of challenging substrates.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid and related sterically hindered pyridylboronic acids with various aryl halides.

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 18 | 95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5 mol%) | - | Cs₂CO₃ (3 equiv) | DMF | 100 | 12 | 88 |

| 4 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2 equiv) | t-Amyl alcohol | 100 | 24 | 85 |

| 5 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 85 | 18 | 90 |

Table 1: Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with Various Aryl Halides.

| Entry | Pyridylboronic Acid Derivative | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxy-3-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5 mol%) | P(t-Bu)₃ (10 mol%) | Na₂CO₃ (3 equiv) | 1,4-Dioxane | Reflux | 8 | 75 |

| 2 | 2-Isopropoxy-5-pyridylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | 89 |

| 3 | 2-(Benzyloxy)pyridin-3-ylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (4 mol%) | - | CsF (2 equiv) | THF | 80 | 12 | 91 |

Table 2: Comparative Data for the Coupling of Other Sterically Hindered 2-Alkoxypyridylboronic Acids.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is a general starting point for the coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with aryl bromides.

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-(tert-Butoxy)pyridin-3-yl)boronic acid, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add anhydrous toluene followed by degassed water (typically a 5:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Aryl Chlorides using a Palladium Pre-catalyst

This protocol is adapted for the more challenging coupling of aryl chlorides.

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (0.03 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

t-Amyl alcohol, anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, add the aryl chloride, (2-(tert-Butoxy)pyridin-3-yl)boronic acid, potassium phosphate, and XPhos Pd G3 to an oven-dried vial equipped with a magnetic stir bar.

-

Add anhydrous t-amyl alcohol to the vial.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS. Reactions with aryl chlorides may require longer reaction times (24-48 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Applications of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid in Medicinal Chemistry: A Building Block for Kinase Inhibitors

(2-(tert-Butoxy)pyridin-3-yl)boronic acid has emerged as a valuable reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility is most prominently demonstrated in the construction of substituted pyridinyl-pyrimidines, a scaffold found in a number of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The primary application of (2-(tert-Butoxy)pyridin-3-yl)boronic acid is in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This versatile reaction allows for the formation of a carbon-carbon bond between the pyridinyl ring of the boronic acid and a halogenated (typically chlorinated or brominated) heterocyclic core, such as a pyrimidine. The tert-butoxy group on the pyridine ring serves as a protecting group for the 2-hydroxy functionality, which can be deprotected in a later synthetic step to yield the final active compound. This strategic use of a protected boronic acid allows for the selective construction of the desired biaryl linkage without unwanted side reactions.

Application in the Synthesis of PI3K/mTOR Inhibitors

A significant application of (2-(tert-Butoxy)pyridin-3-yl)boronic acid is in the synthesis of analogues of potent and selective PI3K/mTOR inhibitors. For instance, it can be utilized in the synthesis of compounds with a 2-(pyridin-2-yl)-4-morpholinopyrimidine core, a key pharmacophore in several PI3K inhibitors. The general synthetic strategy involves the coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with a 2-chloro-4-morpholinopyrimidine intermediate.

Quantitative Data Summary

The following table summarizes representative quantitative data for a synthesized PI3Kα inhibitor incorporating the (2-(tert-Butoxy)pyridin-3-yl) moiety.

| Compound ID | Synthetic Step | Yield (%) | PI3Kα IC50 (nM) |

| 1 | Suzuki-Miyaura Coupling | 85 | 15 |

Table 1: Summary of synthetic yield and biological activity for a representative PI3Kα inhibitor.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of (2-(tert-Butoxy)pyridin-3-yl)boronic acid with a halogenated pyrimidine derivative.

Materials:

-

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

-

2-Chloro-4-morpholinopyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloro-4-morpholinopyrimidine (1.0 eq), (2-(tert-butoxy)pyridin-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

-

Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(tert-butoxy)pyridin-3-yl)-4-morpholinopyrimidine.

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Application Notes: The Use of (2-(tert-Butoxy)pyridin-3-yl)boronic Acid in Fragment-Based Drug Discovery

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy in the identification of novel lead compounds for various therapeutic targets. This approach utilizes low molecular weight compounds, or "fragments," to probe the binding sites of biological macromolecules.[1][2][3] (2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable fragment due to its unique structural and chemical characteristics. The pyridine ring provides a scaffold for potential hydrogen bonding and aromatic interactions, while the boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, or act as a hydrogen bond donor/acceptor.[4][5] The tert-butoxy group offers a vector for synthetic elaboration, enabling the growth of the fragment into a more potent and selective lead compound.

These application notes provide a comprehensive overview of the utility of (2-(tert-Butoxy)pyridin-3-yl)boronic acid in a typical FBDD workflow, from initial screening to hit validation and characterization.

Physicochemical Properties of (2-(tert-Butoxy)pyridin-3-yl)boronic acid

A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties are crucial for its behavior in biological assays and for its potential as a drug candidate.

| Property | Value | Reference |

| CAS Number | 1245898-82-1 | [6][7] |

| Molecular Formula | C9H14BNO3 | [6] |

| Molecular Weight | 195.02 g/mol | [6] |

| Topological Polar Surface Area | 62.6 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bond Count | 3 | [6] |

| pKa (Predicted) | 6.95 ± 0.53 | [6] |

Table 1: Physicochemical Properties

Experimental Protocols

A multi-stage biophysical screening cascade is recommended for identifying and validating the binding of (2-(tert-Butoxy)pyridin-3-yl)boronic acid to a target protein.[1][2][8]

1. Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

-

Protein Preparation : Prepare a solution of the purified target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Fragment Preparation : Prepare a 100 mM stock solution of (2-(tert-Butoxy)pyridin-3-yl)boronic acid in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.

-

Assay Plate Setup : In a 96-well or 384-well PCR plate, add the protein solution.

-